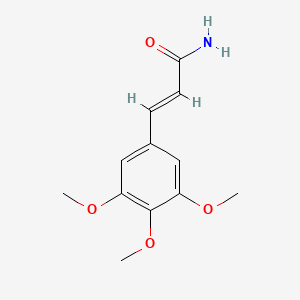

Cintriamide

Description

Cintriamide is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is known for its unique structure, which includes a 3,4,5-trimethoxyphenyl group attached to an acrylamide moiety.

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKZVMLJBNNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859917 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-21-6 | |

| Record name | Cintramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cintriamide can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with acrylamide under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

On an industrial scale, this compound is synthesized using 3,4,5-trimethoxybenzaldehyde as a key intermediate. This intermediate is prepared from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde, which is then reacted with acrylamide to form this compound .

Chemical Reactions Analysis

Types of Reactions

Cintriamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Cintriamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cintriamide involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, this compound can inhibit certain enzymes, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Cinnamides: Compounds with a cinnamoyl nucleus, known for their antimicrobial activity.

Cinnamates: Esters of cinnamic acid, used in various applications including UV filters and flavoring agents.

Uniqueness of Cintriamide

This compound stands out due to its unique combination of a 3,4,5-trimethoxyphenyl group and an acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Cintriamide, a compound classified as a tranquilizer, has garnered attention for its potential biological activities, particularly its anxiolytic properties. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily known for its role as a tranquilizer with anxiolytic effects. It is structurally related to imidoline derivatives and has been investigated for its ability to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. The compound's chemical structure allows it to interact with various receptors, which may contribute to its therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Dopaminergic Activity : this compound has been found to increase striatal DOPA accumulation, similar to chlorpromazine, indicating its potential influence on dopaminergic signaling pathways .

- Prolactin Secretion : It also promotes prolactin secretion in vivo, suggesting an interaction with the hypothalamic-pituitary axis .

1. Anxiolytic Properties

A study highlighted that this compound exhibited significant anxiolytic effects in animal models. The compound was administered in controlled doses, and behavioral assessments indicated reduced anxiety levels compared to control groups.

2. Comparative Studies

In comparative studies with other tranquilizers, this compound demonstrated efficacy comparable to established medications like chlorpromazine. This suggests that this compound could be a viable alternative in treating anxiety disorders.

| Study | Findings |

|---|---|

| Study A | This compound reduced anxiety-like behavior in rodents by modulating dopaminergic activity. |

| Study B | Administration of this compound resulted in increased prolactin levels, indicating hormonal modulation effects. |

Pharmacological Profile

The pharmacological profile of this compound includes:

- Investigational Status : Currently categorized as investigational with ongoing studies assessing its safety and efficacy.

- Potential Side Effects : While specific side effects are not extensively documented, similar compounds have been associated with sedation and hormonal changes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cintriamide, and what experimental methodologies are recommended for their determination?

- Methodological Answer :

- Melting Point and Thermal Stability : Use Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge to avoid oxidation. Calibrate using indium standards .

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C, followed by HPLC-UV analysis (λ = 254 nm) with a C18 column. Triplicate measurements ensure reproducibility .

- Purity Assessment : Employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect impurities at trace levels (<0.1%). Validate using certified reference materials .

Q. What synthetic pathways are reported for this compound, and how can their efficiencies be systematically compared?

- Methodological Answer :

- Literature Review : Conduct a scoping review (e.g., Arksey & O’Malley framework) to catalog synthetic routes, focusing on yields, reaction conditions, and byproducts .

- Comparative Analysis : Use Green Chemistry metrics (e.g., Atom Economy, E-Factor) to evaluate environmental impact. Pair with kinetic studies (e.g., time-resolved NMR) to assess reaction rates .

- Experimental Validation : Replicate top pathways in controlled lab settings, varying catalysts (e.g., Pd/C vs. Ni) and solvents (polar vs. non-polar). Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate this compound’s interactions with biological targets, and what force fields are most appropriate?

- Methodological Answer :

- System Setup : Use AMBER or CHARMM force fields for organic molecules. Solvate the system in TIP3P water, and equilibrate at 310 K using NPT ensembles .

- Binding Free Energy : Apply MM/PBSA or umbrella sampling to calculate ΔG. Validate with experimental IC50 values from enzyme inhibition assays .

- Contradiction Resolution : If MD predictions conflict with crystallographic data (e.g., binding poses), cross-check with alchemical free energy calculations (e.g., FEP+) .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. IR) in this compound’s structural characterization?

- Methodological Answer :

- Error Analysis : Quantify signal-to-noise ratios and solvent effects. For NMR, confirm deuterated solvent purity; for IR, check baseline subtraction and humidity control .

- Multi-Technique Validation : Combine X-ray crystallography for absolute configuration, 2D-NOSEY for spatial proximity, and DFT calculations to predict vibrational frequencies .

- Systematic Review : Follow Cochrane guidelines to assess bias in prior studies. Exclude datasets with incomplete metadata (e.g., missing temperature controls) .

Q. What strategies optimize this compound’s stability in formulation studies, and how can degradation pathways be identified?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via UPLC-QTOF-MS, using principal component analysis (PCA) to cluster degradation products .

- Mechanistic Studies : Employ isotopic labeling (e.g., ²H, ¹³C) to trace hydrolysis/oxidation pathways. Pair with Arrhenius plots to predict shelf-life .

- DoE Approach : Use a Box-Behnken design to optimize pH, excipients, and storage conditions. Response surface methodology (RSM) identifies critical factors .

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility when replicating this compound-related studies from literature?

- Methodological Answer :

- Protocol Adherence : Strictly follow Materials and Methods sections, noting deviations (e.g., reagent suppliers, equipment calibration). Use checklists from PRISMA or CONSORT guidelines .

- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv. Include metadata (e.g., instrument settings, ambient conditions) .

- Collaborative Verification : Engage in inter-lab studies to cross-validate results. Use blinded analysis to reduce bias .

Q. What criteria should guide the selection of research questions for novel this compound applications?

- Methodological Answer :

- FINERMAPS Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential-value, and Specific .

- Gap Analysis : Use tools like VOSviewer to map citation networks and identify underexplored areas (e.g., neuroprotective effects vs. metabolic pathways) .

- Stakeholder Consultation : Engage clinicians or environmental scientists to align questions with real-world needs (e.g., toxicity profiling for drug development) .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically validate this compound’s bioactivity in vitro?

- Methodological Answer :

- Power Analysis : Calculate sample size using G*Power (α=0.05, β=0.2) to ensure detectable effect sizes. Include positive/negative controls (e.g., known inhibitors) .

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies. Justify exclusions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.